molecular formula C10H11NO4 B1660693 Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 819800-89-0

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No. B1660693
Key on ui cas rn: 819800-89-0
M. Wt: 209.20
InChI Key: DPLLNNPRZMIPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc([N+](=O)[O-])cc2c1OCCO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:14](=[O:15])[O:16][CH3:17])[c:7]2[c:8]([cH:13]1)[O:9][CH2:10][CH2:11][O:12]2>>[NH2:1][c:4]1[cH:5][c:6]([C:14](=[O:15])[O:16][CH3:17])[c:7]2[c:8]([cH:13]1)[O:9][CH2:10][CH2:11][O:12]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
COC(=O)c1cc([N+](=O)[O-])cc2c1OCCO2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cc([N+](=O)[O-])cc2c1OCCO2

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1cc(N)cc2c1OCCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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